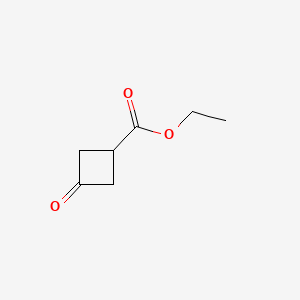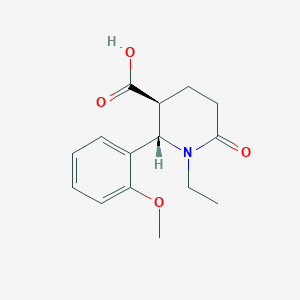
Methyl farnesoate
概要
説明
Methyl Farnesoate (MF) is a sesquiterpenoid hormone . It plays a vital role during crustacean development, which is mainly evidenced by its varied titers during different developmental stages . The molecular formula of MF is C16H26O2 .
Synthesis Analysis
The biosynthesis pathways of MF involve several genes, including three involved in acetyl-CoA metabolism, eight in the mevalonate pathway, five in the sesquiterpenoids synthesis pathway, and five in the methionine cycle pathway . Almost all genes involving in or relating to MF syntheses were highly expressed in the mandibular organ (MO) .Molecular Structure Analysis
The molecular structure of MF is represented by the formula C16H26O2 . More details about its structure can be found on various chemical databases .Chemical Reactions Analysis
The chemical reactions involving MF are complex and involve multiple pathways. For instance, MF is produced endogenously in response to stressful conditions . Moreover, MF is involved in the regulation of lipid storage .Physical and Chemical Properties Analysis
MF has a molecular weight of 250.3764 g/mol . More specific physical and chemical properties can be found in various chemical databases .科学的研究の応用
Regulation in Crustaceans
Methyl farnesoate (MF) is identified as a juvenile hormone-like compound in crustaceans, playing a central role in the regulation of development and reproduction. In crustaceans, MF synthesis is inhibited by a neuropeptide from the neurohemal organ-sinus gland X-organ complex. This neurohormone also exhibits hyperglycemic activity when injected into crabs (Liu, Laufer, Wang, & Hayes, 1997).
Presence in Insect Hemolymph
MF has been detected in the hemolymph of various insects. The presence of MF in insects indicates its potential role as a circulating hormone, influencing different developmental stages (Teal, Jones, Jones, Torto, Nyasembe, Borgemeister, Alborn, Kaplan, Boucias, & Lietze, 2014).
Quantification in Arthropods
A sensitive method using matrix solid-phase dispersion and gas chromatography-mass spectrometry has been developed for quantifying MF levels in arthropods. This technique is crucial for studies in aquaculture, apiculture conservation, and endocrine disruption (Montes, Rodil, Neuparth, Santos, Cela, & Quintana, 2017).
Involvement in Molting and Reproduction
MF plays a significant role in controlling both molting and reproduction in crabs, as evidenced by experiments where its injection led to increased gonad indices and accelerated molting (Reddy, Nagaraju, & Reddy, 2004).
High-Performance Liquid Chromatography Analysis
A method involving high-performance liquid chromatography (HPLC) has been established for measuring MF in crustacean hemolymph, contributing to a better understanding of its physiological functions in crustaceans and other arthropods (Borst & Tsukimura, 1991).
Role in Crustacean Hormone Regulation
Studies suggest that MF is involved in regulating crustacean molting, reproduction, osmoregulation, morphogenesis, metabolism, and behavior, solidifying its status as a bona fide hormone in crustaceans (Nagaraju, 2007).
Stimulation of Ecdysteroid Secretion
MF has been shown to stimulate ecdysteroid secretion by the Y-organs of the crab, indicating its role in the regulation of ecdysteroid secretion and potentially influencing molting and other physiological processes (Tamone & Chang, 1993).
Influence on Testicular Growth
MF stimulates testicular growth in freshwater crabs, as demonstrated by increased testicular weight and dimensions in treated crabs, highlighting its potential as a male reproductive hormone in crustaceans (Kalavathy, Mamatha, & Sreenivasula Reddy, 1999).
RNA Expression Studies
Research on the RNA expression of farnesoic acid O-methyl transferase in mud crabs provides insights into the molecular mechanisms underpinning MF synthesis and its regulation during different developmental stages (Sunarti, Soejoedono, Mayasari, & Tahya, 2016).
This compound Receptor Studies
Investigations into the this compound receptor (MfR) in crustaceans have shed light on molecular interactions involved in receptor activation, further elucidating MF's role in reproduction and development (Kakaley, Wang, & LeBlanc, 2017).
作用機序
MF plays a crucial role in the reproduction of female crustaceans, particularly in the vitellogenesis process . It influences phenotypic traits and stimulates male production in daphnids . The expression of let-7b and miR-141 were suppressed by MF, constituting a regulatory loop for the regulation of MF levels .
Safety and Hazards
According to the Safety Data Sheet, MF is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes .
将来の方向性
Research on MF is ongoing, and future studies may focus on further elucidating its biosynthesis pathways and its roles in crustacean development . Additionally, the development of efficient methods for the analysis of MF, such as solid-phase microextraction–gas chromatography–mass spectrometry, could be a promising direction .
特性
IUPAC Name |
methyl (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h8,10,12H,6-7,9,11H2,1-5H3/b14-10+,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKXNIPBVLQYAB-VDQVFBMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC(=O)OC)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893654 | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10485-70-8 | |
| Record name | Methyl farnesoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl farnesoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)







![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
